molecular formula C7H4BrClO2 B1265920 2-Bromo-3-chlorobenzoic acid CAS No. 56961-26-3

2-Bromo-3-chlorobenzoic acid

Cat. No.: B1265920
CAS No.: 56961-26-3
M. Wt: 235.46 g/mol
InChI Key: SITHNMNGOHVILG-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzoic acid is an organic compound with the molecular formula C₇H₄BrClO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-chlorobenzoic acid typically involves the bromination of 3-chlorobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like acetic acid or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from 2-chlorobenzoic acid. The steps include chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzoic acid
  • 3-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-chlorobenzoic acid

Comparison: 2-Bromo-3-chlorobenzoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of bromine at the second position and chlorine at the third position makes it more reactive in nucleophilic substitution reactions compared to its isomers .

Biological Activity

2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3) is an aromatic carboxylic acid with notable biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing biologically active molecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₄BrClO₂
  • Molecular Weight : 235.46 g/mol
  • Physical Appearance : White to yellow solid
  • Boiling Point : Not available
  • Melting Point : 220–225 °C

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that compounds related to this compound exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be as low as 15.625 μg/mL for MRSA strains, indicating potent bactericidal activity .
  • Anti-inflammatory Properties
    • Research indicates that derivatives of this compound may inhibit the activity of protease-activated receptor-2 (PAR2), which is implicated in pain and inflammation pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
  • Antitumor Activity
    • Some studies have explored the antitumor effects of compounds derived from this compound, demonstrating cytotoxic effects on various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest .

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Compounds derived from this acid have been shown to inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .
  • Biofilm Disruption : The compound exhibits moderate to good antibiofilm activity against MRSA and other pathogens, which is crucial for treating chronic infections where biofilm formation is a challenge .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValuesReference
AntimicrobialMRSA15.625–62.5 μg/mL
Anti-inflammatoryHuman fibroblastsIC50 not specified
AntitumorVarious cancer cell linesIC50 values ranging from 10–50 μM

Notable Research Findings

  • A study highlighted that the introduction of halogen substituents on the aromatic ring significantly enhances the antimicrobial activity of benzoic acid derivatives, including those based on this compound .
  • Another research effort focused on the synthesis of novel SGLT2 inhibitors using intermediates derived from this compound, showcasing its utility in developing therapeutic agents for diabetes management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-3-chlorobenzoic acid, and how can regioselectivity be controlled?

  • Methodology : The synthesis typically involves halogenation of benzoic acid derivatives. For regioselective bromination and chlorination, directing groups on the aromatic ring (e.g., carboxylic acid) influence substitution patterns. For example, bromination of 3-chlorobenzoic acid under electrophilic conditions (e.g., Br₂/FeBr₃) may favor the ortho position due to the electron-withdrawing effect of the chlorine and carboxylic acid groups. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and identity of this compound be validated experimentally?

  • Methodology :

  • Melting Point : Compare observed mp (if available) with literature values (e.g., analogs like 2-bromo-5-chlorobenzoic acid melt at 155°C ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Analyze coupling patterns (e.g., aromatic protons in ortho/para positions show distinct splitting).
  • IR : Confirm carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1680 cm⁻¹).
  • HPLC : Assess purity using high-performance liquid chromatography (≥95% HLC purity as a benchmark ).

Q. What safety precautions are critical when handling this compound?

  • Methodology : Refer to GHS hazard codes (e.g., H315: skin irritation, H319: eye damage). Use PPE (gloves, goggles), work in a fume hood, and store sealed at room temperature .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Key steps:

  • Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using Olex2 or similar software, validating bond lengths/angles against DFT-calculated values .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The proximity of bromine and chlorine may hinder Suzuki-Miyaura coupling; use bulky ligands (e.g., SPhos) to mitigate.
  • Electronic Effects : The electron-withdrawing carboxylic acid group activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational modeling (DFT) can predict reactive sites .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₄BrClO₂, [M+H]⁺ = 236.921 ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks identify adjacent protons/carbons.
  • XRD : Use crystallographic data as a definitive structural reference .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs reflux).
  • Automated Purification : Employ flash chromatography systems with UV-triggered fraction collection.
  • Parallel Screening : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) to maximize yield .

Properties

IUPAC Name

2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHNMNGOHVILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275016
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-26-3
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chlorobenzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-3-chlorobenzoic acid
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2-Bromo-3-chlorobenzoic acid
2-Bromo-3-chlorobenzoic acid
2-Bromo-3-chlorobenzoic acid

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